

Introduction: The Strategic Importance of 3-Chloro-5-methoxyphenol

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Compound of Interest

Compound Name: 3-Chloro-5-methoxyphenol

Cat. No.: B1581831

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In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by the strategic arrangement of its functional groups. **3-Chloro-5-methoxyphenol** (CAS No: 65262-96-6) stands as a prime example of a highly valuable substituted phenol.^{[1][2][3][4]} Its architecture, featuring a hydroxyl, a chloro, and a methoxy group on a benzene ring, offers a unique combination of electronic and steric properties.^[4] This specific arrangement provides chemists with a reactive and adaptable platform for constructing more complex molecular entities. The presence of the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the nucleophilic hydroxyl group imparts a specific reactivity that is highly sought after for regioselective transformations. Consequently, **3-Chloro-5-methoxyphenol** serves as a key building block in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals, such as herbicides and fungicides.^[5] This guide provides a detailed examination of its molecular structure, physicochemical properties, and a validated analytical workflow, alongside a proposed synthetic strategy grounded in established chemical principles.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a chemical intermediate's properties is foundational to its effective application in synthetic workflows. **3-Chloro-5-methoxyphenol** is typically supplied as a light yellow to brown powder with a purity of 98% or higher, ensuring its reliability as a reagent for precise chemical transformations.^{[2][4]}

Quantitative Data Summary

The key physicochemical properties of **3-Chloro-5-methoxyphenol** are summarized in the table below for ease of reference by researchers and procurement managers.

Property	Value	Source(s)
CAS Number	65262-96-6	[1] [2] [6]
Molecular Formula	C ₇ H ₇ ClO ₂	[1] [2] [5]
Molecular Weight	158.58 g/mol	[2] [5]
Appearance	Light yellow to brown powder	[4]
Melting Point	99 °C	[4] [6]
Boiling Point	265.3 °C	[5]
Density	1.28 g/cm ³	[5]
InChI Key	LZVYZZFCAMPFOQ- UHFFFAOYSA-N	[1]
SMILES	OC1=CC(OC)=CC(Cl)=C1	[2]

Molecular Structure Analysis

The molecular structure of **3-Chloro-5-methoxyphenol** is the cornerstone of its chemical behavior. The strategic placement of substituents on the aromatic ring dictates its reactivity in subsequent synthetic steps.

Caption: Molecular structure of **3-Chloro-5-methoxyphenol**.

Part 2: Proposed Synthesis Workflow

While multiple synthetic routes can be envisioned, a robust and scalable approach is crucial for practical applications. A plausible and efficient synthesis of **3-Chloro-5-methoxyphenol** can be adapted from the well-established monomethylation of substituted resorcinols. This proposed method starts with 5-chlororesorcinol, a readily available starting material.

Causality Behind Experimental Choices

The chosen synthetic pathway involves a nucleophilic substitution reaction. The phenoxide ions, formed by deprotonating the hydroxyl groups of 5-chlororesorcinol with a base, act as nucleophiles. Dimethyl sulfate is an excellent electrophile and methylating agent. The key challenge is achieving mono-methylation over di-methylation.

- **Choice of Base (K_2CO_3):** A moderately weak base like potassium carbonate is selected to selectively deprotonate one hydroxyl group. Stronger bases (like $NaOH$) would likely lead to the formation of the dianion, increasing the probability of undesired dimethylation.
- **Solvent (Acetone):** Acetone is an ideal polar aprotic solvent for this S_N2 reaction. It effectively dissolves the reactants but does not participate in the reaction itself. Its boiling point allows for the reaction to be conducted at a moderate temperature, providing sufficient energy for the reaction to proceed without causing degradation.
- **Stoichiometry Control:** Using a slight excess of the resorcinol derivative relative to dimethyl sulfate, or carefully controlling the stoichiometry to be 1:1, favors the mono-methylated product.

Step-by-Step Synthetic Protocol

- **Reaction Setup:** To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-chlororesorcinol (14.45 g, 0.1 mol) and anhydrous potassium carbonate (15.2 g, 0.11 mol).
- **Solvent Addition:** Add 250 mL of acetone to the flask.
- **Initiation of Reaction:** Begin vigorous stirring to create a fine suspension. Heat the mixture to reflux (approximately 56 °C).
- **Addition of Methylating Agent:** While maintaining reflux, add dimethyl sulfate (12.61 g, 0.1 mol) dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

- Reaction Monitoring: Allow the reaction to proceed at reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
- Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the acetone.
- Purification: Dissolve the resulting crude oil in diethyl ether and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield pure **3-Chloro-5-methoxyphenol**.



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Caption: Proposed workflow for the synthesis of **3-Chloro-5-methoxyphenol**.

Part 3: Analytical Validation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic protocol. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

HPLC Protocol

A reverse-phase (RP) HPLC method can be effectively used to analyze **3-Chloro-5-methoxyphenol**.^[1]

- Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 μ m).[1]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric acid or formic acid for Mass-Spec (MS) compatibility.[1] A typical gradient might run from 30% MeCN to 90% MeCN over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Expected Outcome: The pure compound should appear as a single, sharp peak at a characteristic retention time. The purity can be calculated based on the peak area percentage.

Part 4: Applications in Drug Discovery and Development

The true value of **3-Chloro-5-methoxyphenol** lies in its application as a versatile building block. The chloro and methoxy groups are not merely passive substituents; they play active roles in modulating the properties of the final API.

- Modulation of Physicochemical Properties: The chloro group increases lipophilicity (LogP), which can enhance membrane permeability.[7] The methoxy group can act as a hydrogen bond acceptor and can be metabolically labile, offering a potential site for metabolic modification or a way to block metabolism at that position.
- Vector for Further Functionalization: The phenol group is readily converted into an ether or ester, providing a key handle for linking to other parts of a target molecule. The aromatic ring can also undergo further electrophilic substitution, with the existing groups directing the position of new substituents.

This strategic combination of features makes **3-Chloro-5-methoxyphenol** a crucial intermediate for pharmaceutical companies aiming to innovate and construct novel molecular architectures for new drug candidates.

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